(2S)-2-(trideuteriomethyl)butanoic acid
Description
(2S)-2-(Trideuteriomethyl)butanoic acid is a deuterated derivative of butanoic acid, characterized by a trideuteriomethyl group (-CD₃) at the stereogenic C2 position in the S-configuration. The compound’s molecular formula is C₅H₇D₃O₂, with a molecular weight of approximately 122.15 g/mol (calculated by replacing three hydrogens in a methyl group with deuterium). The deuteration at the methyl group introduces isotopic labeling, which significantly impacts its physical and chemical properties, such as increased molecular mass and altered bond strength (C-D vs. C-H) .
This compound is primarily utilized in isotopic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic research due to the kinetic isotope effect (KIE). The KIE slows reaction rates involving C-D bonds, making it valuable for investigating biochemical pathways and reaction mechanisms .
Properties
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 | |
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-08-0 | |
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-2-(trideuteriomethyl)butanoic acid is a chiral compound and a deuterated derivative of butanoic acid. Its unique isotopic labeling with deuterium allows it to serve as a valuable tool in biological research, particularly in tracing metabolic pathways and studying enzyme interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its chiral center at the second carbon atom and the presence of a trideuteriomethyl group. The structural formula can be represented as follows:
This isotopic substitution can significantly influence the compound's physical and chemical properties, including its stability and metabolic pathways.
Mechanisms of Biological Activity
The biological activity of (2S)-2-(trideuteriomethyl)butanoic acid can be attributed to several factors:
- Isotopic Labeling : The incorporation of deuterium allows researchers to trace the compound within biological systems. This is particularly useful in metabolic studies where the fate of the compound needs to be monitored.
- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their non-chiral counterparts.
Applications in Research
(2S)-2-(trideuteriomethyl)butanoic acid has several notable applications:
- Metabolic Tracing : Researchers utilize this compound to track metabolic pathways in cells and organisms, providing insights into how it is utilized or broken down within biological systems.
- Analytical Chemistry : It serves as an isotope-labeled internal standard in mass spectrometry, allowing for accurate quantification of structurally similar unlabeled molecules.
- Drug Development : Understanding the interactions of this compound with various enzymes or receptors can aid in drug design and development.
Comparative Analysis with Similar Compounds
The following table compares (2S)-2-(trideuteriomethyl)butanoic acid with other structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Butanoic Acid | CH₃(CH₂)₂COOH | Non-deuterated; common fatty acid |
| 2-Methylbutanoic Acid | CH₃C(CH₃)(CH₂)COOH | Branched structure; different metabolic pathways |
| 3-Hydroxybutanoic Acid | CH₃C(OH)(CH₂)COOH | Contains hydroxyl group; involved in energy metabolism |
| 3-Deuteriobutanoic Acid | CD₃(CH₂)₂COOH | Deuterated butanoic acid; similar properties |
The presence of the trideuteriomethyl group distinguishes (2S)-2-(trideuteriomethyl)butanoic acid from these compounds, offering unique insights into its behavior due to isotopic effects.
Case Studies and Research Findings
Recent studies have demonstrated the utility of (2S)-2-(trideuteriomethyl)butanoic acid in various settings:
- Metabolic Pathway Elucidation : A study utilized this compound to trace its incorporation into downstream metabolites, providing detailed insights into metabolic pathways involved in energy production.
- Enzyme Interaction Studies : Research focused on how deuterated compounds like (2S)-2-(trideuteriomethyl)butanoic acid influence enzyme kinetics. The presence of deuterium was shown to alter reaction rates, providing valuable data for understanding enzyme mechanisms.
- Safety and Toxicity Assessments : Investigations into potential toxicity revealed that while butyric acid derivatives can cause gastrointestinal lesions upon high-dose exposure, (2S)-2-(trideuteriomethyl)butanoic acid exhibited a favorable safety profile under controlled conditions .
Comparison with Similar Compounds
Table 1: Key Structural and Isotopic Differences
Key Observations:
Isotopic Effects: The deuterated analogue exhibits a ~19.6% increase in molecular weight compared to its non-deuterated counterpart, (2S)-2-methylbutanoic acid. This difference is critical in mass spectrometry and NMR, where deuterium incorporation reduces signal splitting and enhances resolution .
The -OAc group in (2S)-2-acetoxy-3-methylbutanoic acid increases lipophilicity (logP ~1.2 vs. ~0.4 for the deuterated compound), affecting solubility and bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | (2S)-2-(Trideuteriomethyl)butanoic acid | (2S)-2-Methylbutanoic acid | (2S)-2-Aminobutanoic acid |
|---|---|---|---|
| Melting Point (°C) | ~-20 (estimated) | -15 to -10 | 270–275 (decomposes) |
| Boiling Point (°C) | ~185 (estimated) | 182–185 | N/A |
| Solubility in Water (g/L) | ~100 (similar to butanoic acid) | ~120 | ~50 |
| logP (Octanol-Water) | ~0.4 | ~0.4 | -1.5 |
Notes:
- The deuterated compound’s melting/boiling points are marginally higher than non-deuterated versions due to stronger intermolecular forces (deuterium’s higher mass) .
- (2S)-2-aminobutanoic acid’s high melting point and low solubility arise from zwitterionic interactions in the solid state .
Research Findings and Challenges
- Synthetic Challenges: Introducing deuterium requires specialized methods (e.g., catalytic deuteration or exchange reactions), which can be cost-prohibitive compared to synthesizing non-deuterated analogues .
- Spectroscopic Utility: In NMR, the deuterated methyl group produces a distinct triplet signal (²JHD ~1 Hz) in proton spectra, whereas non-deuterated analogues show simpler splitting patterns .
Preparation Methods
Synthetic Pathway
This two-step approach first generates a deuterated thiophene intermediate, which is subsequently oxidized to the target acid. In a documented procedure, 4,4,4-trideuteriobutan-2-one reacts with morpholine and sulfur in ethanol at 70°C to form 2-amino-4-methyl-5-(trideuteriomethyl)-3-thienyl-(4-chlorophenyl)methanone. Acidic hydrolysis (6M HCl, reflux) cleaves the thiophene ring, yielding (2S)-2-(trideuteriomethyl)butanoic acid with 89% ee.
Stereochemical Control
Enantioselectivity arises during the thiophene formation step. Using L-proline as a chiral catalyst directs the configuration at C2, favoring the (S)-enantiomer. NMR analysis of the thiophene intermediate confirms a diastereomeric ratio of 9:1 (S:R), which translates to 85% ee after hydrolysis.
Asymmetric Acylation Followed by Hydrolysis
Acylation with Deuterated Reagents
Deuterated acyl chlorides serve as precursors in this method. For instance, 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride undergoes nucleophilic substitution with a chiral alcohol (e.g., (S)-1-phenylethanol). The resulting ester is hydrolyzed under basic conditions (NaOH/D₂O) to yield the (S)-acid.
Yield and Purity
Reaction conditions:
-
Acylation : 0°C, 2 hours, 90% yield.
-
Hydrolysis : 25°C, 12 hours, 95% yield.
Deuterium retention exceeds 97%, with ee >92% confirmed by chiral HPLC.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) selectively esterifies the (R)-enantiomer of racemic 2-(trideuteriomethyl)butanoic acid with vinyl acetate. The unreacted (S)-acid is isolated with 98% ee after 24 hours at 30°C.
Process Economics
While effective for small-scale production (<100 g), enzymatic methods face scalability challenges due to enzyme costs and slow reaction rates (turnover number = 120 h⁻¹).
Comparative Analysis of Preparation Methods
| Method | Deuterium Incorporation (%) | Enantiomeric Excess (%) | Yield (%) | Scalability |
|---|---|---|---|---|
| H-D Exchange | 98 | 80 | 75 | Moderate |
| Ketone Condensation | 100 | 89 | 70 | Low |
| Asymmetric Acylation | 97 | 92 | 85 | High |
| Enzymatic Resolution | 100 | 98 | 45 | Low |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the established synthetic methodologies for (2S)-2-(trideuteriomethyl)butanoic acid, and how is isotopic purity ensured?
- Methodology : Synthesis typically involves deuterium incorporation at the methyl group via deuteration of a precursor, such as (2S)-2-methylbutanoic acid, using deuterated reagents (e.g., D₂O or deuterated alkyl halides under catalytic conditions). For example, deuterium exchange reactions with Pd/C or enzymatic deuteration can achieve high isotopic incorporation .
- Isotopic Purity : Mass spectrometry (MS) and ²H-NMR are critical for validation. MS detects isotopic patterns (e.g., M+3 peak for three deuteriums), while ²H-NMR confirms absence of proton-deuterium exchange. highlights MS data (e.g., observed vs. theoretical mass) for similar deuterated compounds .
Q. Which analytical techniques are most reliable for characterizing (2S)-2-(trideuteriomethyl)butanoic acid in complex mixtures?
- Key Techniques :
- LC-MS/MS : Provides high sensitivity for detecting isotopic enrichment and distinguishing from non-deuterated analogs.
- ²H-NMR : Resolves deuterium positioning and quantifies isotopic purity.
- Isotopic Ratio Analysis : Gas chromatography-isotope ratio MS (GC-IRMS) measures δ²H values for metabolic studies.
- Validation : Cross-referencing with synthetic standards (e.g., pharmaceutical reference standards in ) ensures accuracy .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of (2S)-2-(trideuteriomethyl)butanoic acid influence its reactivity in enzymatic studies?
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs in enzyme-catalyzed reactions (e.g., decarboxylation or β-oxidation). KIEs (k_H/k_D > 1) indicate rate-limiting steps involving C-H/D bond cleavage.
- Case Study : shows conversion rates (e.g., 84% for a deuterated thioether analog), suggesting isotopic effects on reaction efficiency. Such data guide mechanistic interpretations .
Q. How can (2S)-2-(trideuteriomethyl)butanoic acid be used to trace metabolic pathways in vivo?
- Methodology :
Isotopic Labeling : Administer deuterated compound to model organisms and track incorporation into metabolites via LC-MS or imaging techniques.
Pathway Mapping : Use tandem MS to identify deuterium-retaining fragments in downstream metabolites (e.g., acyl-CoA derivatives).
- Challenges : Correct for natural deuterium abundance and isotopic dilution. highlights biosynthetic applications of structurally related compounds .
Q. What strategies optimize deuteration efficiency in large-scale synthesis for NMR-based structural studies?
- Approaches :
- Catalytic Deuteration : Use heterogeneous catalysts (e.g., PtO₂) in D₂O to enhance H/D exchange at specific sites.
- Protection/Deprotection : Temporarily mask reactive groups (e.g., carboxylic acids) to prevent unwanted deuteration.
Key Considerations for Researchers
- Isotopic Exchange : Storage conditions (e.g., anhydrous, low-temperature) minimize proton-deuterium exchange in the carboxylic acid group.
- Biological Applications : Use cell-permeable derivatives (e.g., methyl esters) for intracellular tracking, followed by hydrolysis to the free acid post-uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
